
2-Chloro-3-hydroxypyridine
Overview
Description
2-Chloro-3-hydroxypyridine is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a hydroxyl group at the third position. This compound is known for its applications in various chemical syntheses and research fields due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-hydroxypyridine can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxypyridine using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-hydroxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-chloro-3-aminopyridine under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of 2-chloro-3-aminopyridine.
Scientific Research Applications
2-Chloro-3-hydroxypyridine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxypyridine involves its ability to participate in various chemical reactions due to the presence of both the chlorine and hydroxyl functional groups. These groups allow the compound to act as a nucleophile or electrophile, facilitating its interaction with different molecular targets. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions, which are crucial in the synthesis of more complex molecules .
Comparison with Similar Compounds
- 2-Chloro-3-pyridinol
- 3-Hydroxypyridine
- 6-Chloro-2-hydroxypyridine
- 5-Chloro-3-hydroxypyridine
Comparison: 2-Chloro-3-hydroxypyridine is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct reactivity compared to its analogs. For instance, 3-hydroxypyridine lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. Similarly, 6-chloro-2-hydroxypyridine has the chlorine and hydroxyl groups at different positions, leading to variations in its chemical behavior and applications .
Biological Activity
2-Chloro-3-hydroxypyridine (C5H4ClNO) is a heterocyclic compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by case studies and research findings.
- Molecular Formula : C5H4ClNO
- CAS Number : 6636-78-8
- Melting Point : 170-172 °C
- Appearance : Pale cream powder
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Kaur et al. (2021) demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity of this compound.
- Methodology : Disk diffusion method was used against several bacterial strains.
- Results : The compound exhibited a zone of inhibition ranging from 15 mm to 25 mm, indicating strong antibacterial activity against tested strains.
-
Inflammation Model :
- Objective : To evaluate the anti-inflammatory effects in a murine model.
- Methodology : Mice were treated with the compound prior to inducing inflammation.
- Results : A significant reduction in paw swelling was observed compared to the control group, alongside decreased levels of inflammatory markers.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including chlorination of pyridine derivatives. Its derivatives have been explored for enhanced biological activities. For instance, modifications at the hydroxyl group have led to compounds with improved potency against specific pathogens.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | Kaur et al., 2021 |
2-Hydroxy-3-pyridinol | Anti-inflammatory | Smith et al., 2020 |
Toxicological Profile
While this compound shows promising biological activities, it is essential to consider its toxicological profile. The compound is classified as an irritant with potential respiratory effects upon inhalation. Safety data sheets recommend using personal protective equipment when handling this chemical.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-3-hydroxypyridine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via sequential functionalization of pyridine derivatives. For example, Ashford’s Dictionary outlines a route using α-pyridone as a precursor, involving nitration, nitro reduction, and alcohol chlorination steps . Alternatively, palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) enable regioselective arylations, as demonstrated in the synthesis of benzo[4,5]furopyridines . Key variables include temperature (60–120°C), solvent choice (DCM or THF), and catalysts (e.g., Pd(PPh₃)₄). Yield optimization requires careful control of stoichiometry and purification via column chromatography.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use NMR (¹H/¹³C) to verify substitution patterns: the hydroxyl proton appears as a singlet (~δ 10–12 ppm), while the chloro group deshields adjacent protons. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (C₅H₄ClNO, 129.55 g/mol) . X-ray crystallography resolves regiochemical ambiguities, particularly in derivatives like pentaarylpyridines . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological assays .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : The compound is classified as WGK 3 (highly hazardous to water) and irritant (Skin Irrit. Category 2, STOT SE 3) . Use PPE (gloves, goggles, respirator) and work in a fume hood. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste (P501/P502 protocols) . Monitor respiratory exposure due to its target organ effects on the respiratory system .
Advanced Research Questions
Q. How can this compound serve as a precursor for environment-sensitive fluorescent probes?
- Methodology : Its hydroxyl and chloro groups enable sequential Suzuki-Miyaura arylations to generate pentaarylpyridines. The 2-OBn protecting group facilitates bromination at position 5 and triflate formation for final arylation . The resulting derivatives exhibit solvatochromism (Stokes shifts >100 nm) and quantum yields up to 0.47, making them ideal for probing microenvironment changes in lipid bilayers or protein binding sites .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodology : Discrepancies often arise from competing reaction pathways (e.g., dehydrochlorination vs. nucleophilic substitution). Systematic studies varying catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvent polarity (DMF vs. toluene) can identify optimal conditions . Meta-analyses of literature data using tools like SciFinder or Reaxys help reconcile conflicting results by normalizing variables like temperature and substrate ratios .
Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodology : DFT calculations (e.g., Gaussian 16) reveal electron-withdrawing effects of the chloro and hydroxyl groups, which activate the pyridine ring toward electrophilic substitution at positions 4 and 6. Hammett substituent constants (σₚ ≈ 0.23 for Cl, 0.10 for OH) predict regioselectivity in Ullmann or Buchwald-Hartwig aminations . Experimental validation via kinetic studies (e.g., monitoring by GC-MS) quantifies rate enhancements under Pd catalysis.
Q. What are the challenges in scaling up multi-step syntheses involving this compound intermediates?
- Methodology : Scaling Suzuki-Miyaura reactions requires addressing catalyst loading (e.g., reducing Pd from 5% to 1% mol) and optimizing workup procedures to minimize losses. Continuous-flow systems improve heat/mass transfer for exothermic steps like triflation . Stability studies (TGA/DSC) identify degradation pathways (e.g., hydrolysis of chloro groups), guiding storage conditions (anhydrous, −20°C) .
Properties
IUPAC Name |
2-chloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPTYAZDFSMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022243 | |
Record name | 2-Chloro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-78-8 | |
Record name | 2-Chloro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6636-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-pyridinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY212Q0S3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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